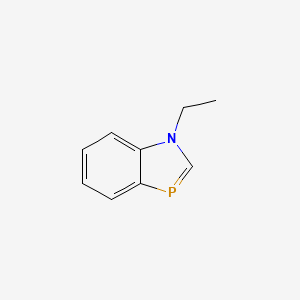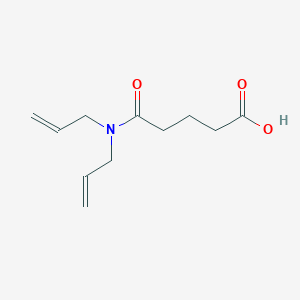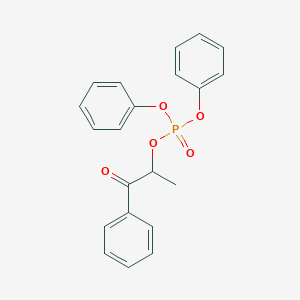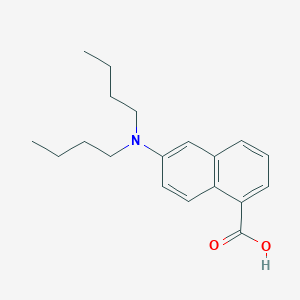![molecular formula C21H46O3SSi B14235200 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol CAS No. 499137-36-9](/img/structure/B14235200.png)
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is a specialized organosilicon compound with the molecular formula C33H70O3SSi. This compound is characterized by the presence of a thiol group (-SH) and a silyl group, making it a valuable reagent in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol typically involves the reaction of a suitable alkoxysilane with a thiol-containing compound. One common method is the reaction of diethoxysilane with tetradecyloxypropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The silyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the silyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding silanes.
Substitution: Various substituted silyl compounds.
Aplicaciones Científicas De Investigación
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol involves the interaction of its thiol and silyl groups with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, while the silyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions are crucial for its applications in material science and bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar structure but with methoxy groups instead of ethoxy groups.
(3-Mercaptopropyl)methyldimethoxysilane: Contains a methyl group and methoxy groups instead of ethoxy and tetradecyloxy groups
Uniqueness
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is unique due to its long alkyl chain (tetradecyloxy group), which imparts hydrophobic properties and enhances its utility in surface modification and the creation of hydrophobic coatings. This makes it particularly valuable in applications where water repellency and chemical resistance are desired .
Propiedades
Número CAS |
499137-36-9 |
|---|---|
Fórmula molecular |
C21H46O3SSi |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
3-[diethoxy(tetradecoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C21H46O3SSi/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22-5-2,23-6-3)21-18-20-25/h25H,4-21H2,1-3H3 |
Clave InChI |
ONSRLNHFCYGMLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCO[Si](CCCS)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)

![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)

![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
